Fosphenytoin sodium is a water-soluble prodrug of phenytoin, specifically designed for parenteral administration. [, , ] It serves as a more readily soluble alternative to phenytoin sodium, circumventing the need for highly alkaline solutions and potentially harmful solvents like propylene glycol and ethanol. [] After administration, fosphenytoin is rapidly converted to phenytoin by endogenous phosphatases, releasing the active anticonvulsant moiety. []
Fosphenytoin sodium's key physical property is its high water solubility, distinguishing it from phenytoin sodium. [, ] This characteristic allows for its formulation in standard intravenous solutions, facilitating rapid administration and minimizing the risk of local tissue reactions associated with highly alkaline solutions. [] Further studies are required to comprehensively analyze its other physical and chemical properties like melting point, boiling point, and stability under various conditions.
Fosphenytoin sodium's primary application in scientific research is in studying the pharmacokinetics and pharmacodynamics of phenytoin delivery through parenteral routes. [, , , , ] Its water solubility allows researchers to investigate phenytoin's distribution, metabolism, and elimination in various animal models and human subjects. [, , ] This has been particularly useful in pediatric populations and cases where oral administration is not feasible. [, ]
Furthermore, fosphenytoin sodium has been used to study the efficacy and safety of phenytoin in various neurological conditions, particularly status epilepticus. [, , , ] Researchers have compared its efficacy and safety profile to other anticonvulsant agents like levetiracetam and valproic acid in controlling seizures. [, ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9